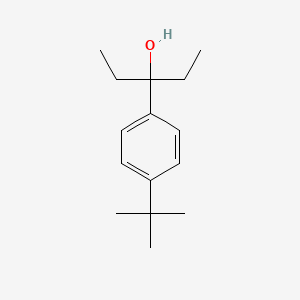

3-(4-tert-Butylphenyl)-3-pentanol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-tert-butylphenyl)pentan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-6-15(16,7-2)13-10-8-12(9-11-13)14(3,4)5/h8-11,16H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNDFWAURJFRFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC=C(C=C1)C(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Tert Butylphenyl 3 Pentanol and Its Precursors

Strategies for Constructing the Tertiary Alcohol Moiety

The formation of the tertiary alcohol is a critical step in the synthesis of 3-(4-tert-butylphenyl)-3-pentanol. Several classical and modern organic chemistry reactions can be employed to achieve this transformation.

Alkylation Approaches Utilizing Organometallic Reagents

One of the most direct and widely used methods for synthesizing tertiary alcohols is the reaction of a ketone with an organometallic reagent, such as a Grignard or organolithium reagent. mnstate.edulibretexts.orglibretexts.org In this approach, the carbon-metal bond of the organometallic compound acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ketone. Subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol. mnstate.edumasterorganicchemistry.com

For the synthesis of this compound, two primary disconnection approaches are possible using this methodology:

Approach A: Reaction of 4-tert-butylacetophenone with an ethyl-based organometallic reagent (e.g., ethylmagnesium bromide or ethyllithium).

Approach B: Reaction of 3-pentanone (B124093) with a 4-tert-butylphenyl-based organometallic reagent (e.g., 4-tert-butylphenylmagnesium bromide or 4-tert-butylphenyllithium).

Organolithium reagents are often preferred over Grignard reagents for sterically hindered ketones, as they are less prone to reducing the carbonyl group. wikipedia.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). uoanbar.edu.iq A patent describes a general method for preparing tertiary alcohols via the Grignard reaction, highlighting its importance in producing intermediates for various industries. google.com

The reaction of esters with two equivalents of an organometallic reagent also yields tertiary alcohols, where two identical alkyl groups from the organometallic reagent are introduced. libretexts.orgucalgary.ca For instance, reacting an ester of 4-tert-butylbenzoic acid with excess ethylmagnesium bromide would also lead to the formation of this compound.

Table 1: Organometallic Reagents in Tertiary Alcohol Synthesis

| Reagent Type | Precursor 1 | Precursor 2 | Product | Reference |

| Grignard Reagent | Ketone/Aldehyde/Ester | Alkyl/Aryl Halide + Mg | Tertiary Alcohol | mnstate.edulibretexts.org |

| Organolithium Reagent | Ketone/Aldehyde/Ester | Alkyl/Aryl Halide + Li | Tertiary Alcohol | masterorganicchemistry.comwikipedia.org |

Reduction of Corresponding Carbonyl Precursors

While the reduction of ketones typically yields secondary alcohols, specific substrates and conditions can be tailored for tertiary alcohol synthesis, although this is a less common direct route. More relevant to the synthesis of this compound is the reduction of a suitable precursor ketone, such as 3-(4-tert-butylphenyl)-3-pentanone, which would first need to be synthesized. The reduction of di-tert-butyl ketone (2,2,4,4-tetramethyl-3-pentanone) has been studied, providing insights into the reduction of sterically hindered ketones. sigmaaldrich.com However, direct reduction of a simple ketone to a tertiary alcohol is not a standard transformation. The primary application of reduction in this context would be the synthesis of a precursor alcohol that could then be further modified.

Hydrolysis of Alkyl Halide Analogues

Tertiary alcohols can also be synthesized through the nucleophilic substitution (S_N1) reaction of a tertiary alkyl halide with water or a hydroxide (B78521) source. In the context of this compound, this would involve the hydrolysis of a precursor like 3-chloro-3-(4-tert-butylphenyl)pentane. This reaction proceeds via a stable tertiary carbocation intermediate. The stability of this carbocation is crucial for the reaction to occur. While a viable method, the synthesis of the required tertiary alkyl halide precursor might be as complex as the direct synthesis of the alcohol itself.

Introduction of the 4-tert-Butylphenyl Group

The 4-tert-butylphenyl moiety is a key structural feature of the target molecule. Its introduction can be achieved at various stages of the synthesis, either by starting with a tert-butylated aromatic compound or by introducing the tert-butyl group onto a pre-existing phenyl ring.

Friedel-Crafts Alkylation in Precursor Synthesis

Friedel-Crafts alkylation is a classic method for attaching alkyl groups to an aromatic ring. cerritos.edu To synthesize precursors for this compound, one could start with benzene (B151609) or a substituted benzene and introduce the tert-butyl group using a tert-butyl halide (e.g., tert-butyl chloride) and a Lewis acid catalyst like aluminum chloride (AlCl₃). aklectures.comyoutube.comyoutube.com For example, the Friedel-Crafts alkylation of benzene with tert-butyl chloride yields tert-butylbenzene (B1681246). aklectures.com Similarly, phenol (B47542) can be alkylated with isobutene to produce 4-tert-butylphenol, another potential precursor. wikipedia.org

A significant challenge with Friedel-Crafts alkylation is the potential for polyalkylation, as the product is often more reactive than the starting material. cerritos.eduyoutube.com However, the steric hindrance of the tert-butyl group can help to limit overalkylation. cerritos.edu

Table 2: Friedel-Crafts Alkylation for Precursor Synthesis

| Aromatic Substrate | Alkylating Agent | Catalyst | Product | Reference |

| Benzene | tert-Butyl chloride | AlCl₃ | tert-Butylbenzene | aklectures.comyoutube.com |

| Phenol | Isobutene | Acid catalyst | 4-tert-Butylphenol | wikipedia.org |

| tert-Butylbenzene | tert-Butyl chloride | AlCl₃ | p-di-tert-butylbenzene | cerritos.edu |

Cross-Coupling Methodologies for Aryl-Alkyl Bond Formation

Modern cross-coupling reactions offer powerful and versatile methods for forming carbon-carbon bonds, including the aryl-alkyl bond in the target molecule's precursors.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org It is a well-established method for forming C-C bonds. nrochemistry.com For instance, 4-tert-butylphenylmagnesium bromide could be coupled with a suitable alkyl halide. Recent advancements have shown that cobalt catalysts can also be effective for Kumada coupling, particularly with sterically hindered substrates. acs.org Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents have also been reported. rhhz.net

Suzuki Coupling: The Suzuki reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or ester) and an organohalide. wikipedia.orglibretexts.org It is widely used due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.orgconsensus.app To form a precursor for this compound, one could couple 4-tert-butylphenylboronic acid with an appropriate alkyl halide or triflate. chemicalbook.comfishersci.comsigmaaldrich.com The reaction is typically carried out in the presence of a base and a palladium catalyst with suitable ligands. organic-chemistry.orgharvard.edu The synthesis of 1-bromo-4-tert-butylbenzene, a key precursor for both Kumada and Suzuki reactions, is well-documented and can be achieved through the bromination of tert-butylbenzene. nbinno.com

These cross-coupling methods provide a high degree of control and functional group tolerance, making them attractive options for the synthesis of complex molecules. nih.gov

Table 3: Cross-Coupling Reactions for Aryl-Alkyl Bond Formation

| Coupling Reaction | Organometallic Reagent | Organic Halide/Triflate | Catalyst | Reference |

| Kumada Coupling | Grignard Reagent | Alkyl/Aryl Halide | Ni or Pd complex | wikipedia.orgnrochemistry.com |

| Suzuki Coupling | Boronic Acid/Ester | Alkyl/Aryl Halide/Triflate | Pd complex | wikipedia.orgorganic-chemistry.org |

Chemo- and Regioselective Synthesis of this compound

The synthesis of this compound hinges on precise control over selectivity in key bond-forming steps. The two most logical synthetic disconnections involve the formation of one of the carbon-carbon bonds adjacent to the tertiary alcohol carbon.

Pathway A: The reaction of a 4-tert-butylphenyl Grignard reagent with 3-pentanone.

Pathway B: The reaction of an ethyl Grignard reagent with 4-tert-butylpropiophenone.

Pathway B is often preferred as it involves a more complex, custom-synthesized ketone, allowing for the use of a simple, common Grignard reagent (ethylmagnesium bromide). The critical challenge in this route lies in the regioselective synthesis of the precursor ketone, 4-tert-butylpropiophenone.

This ketone is typically prepared via the Friedel-Crafts acylation of tert-butylbenzene with either propanoyl chloride or propionic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). libretexts.org The regioselectivity of this electrophilic aromatic substitution is dictated by the directing effect of the tert-butyl group. As an electron-donating alkyl group, it directs incoming electrophiles to the ortho and para positions. However, due to the significant steric hindrance imposed by the bulky tert-butyl group, the acylation occurs almost exclusively at the sterically accessible para position. This high degree of regioselectivity ensures the formation of the desired 4-tert-butylpropiophenone isomer over the ortho equivalent. cerritos.edu

Once the 4-tert-butylpropiophenone precursor is obtained, the final step is the Grignard reaction. The chemoselectivity of this step is crucial; the ethylmagnesium bromide must selectively add to the carbonyl carbon. organicchemistrytutor.com Potential side reactions include the reduction of the ketone to a secondary alcohol or enolization of the ketone, particularly if the Grignard reagent is sterically hindered or if acidic protons are present on the alpha-carbon. google.com Standard reaction protocols, such as the slow addition of the Grignard reagent to the ketone at low temperatures (e.g., 0 °C) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF), are employed to maximize the yield of the desired tertiary alcohol and minimize these side reactions. youtube.comkhanacademy.org

Table 1: Comparison of Primary Synthetic Routes to this compound This is an interactive table. You can sort and filter the data.

| Feature | Pathway A | Pathway B |

|---|---|---|

| Grignard Reagent | 4-tert-Butylphenylmagnesium bromide | Ethylmagnesium bromide |

| Ketone Precursor | 3-Pentanone (Diethyl ketone) | 4-tert-Butylpropiophenone |

| Key Precursor Synthesis | Synthesis of 1-bromo-4-tert-butylbenzene | Friedel-Crafts acylation of tert-butylbenzene |

| Selectivity Challenge | N/A for ketone | Regioselective Friedel-Crafts acylation |

| Advantages | Uses a simple, commercially available ketone. | Uses a simple, common Grignard reagent. |

| Disadvantages | Requires synthesis of a more complex Grignard reagent. | Requires multi-step synthesis of the ketone precursor. |

Atom Economy and Green Chemistry Principles in Synthetic Route Design

While the established synthetic routes are effective, they present significant drawbacks when evaluated according to the principles of green chemistry and atom economy. monash.edujocpr.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. numberanalytics.comprimescholars.com

The synthesis of this compound via Pathway B (Friedel-Crafts acylation followed by Grignard reaction) demonstrates these limitations clearly.

Atom Economy Calculation for Pathway B:

Step 1: Friedel-Crafts Acylation C₁₀H₁₄ (tert-butylbenzene) + C₃H₅ClO (propanoyl chloride) --(AlCl₃)--> C₁₃H₁₈O (4-tert-butylpropiophenone) + HCl

Reactants MW: 134.24 + 92.52 = 226.76 g/mol

Product MW: 190.28 g/mol

Atom Economy: (190.28 / 226.76) * 100% = 83.9%

Note: This calculation does not include the AlCl₃, which is technically a catalyst but is used in stoichiometric amounts and generates significant waste.

Step 2: Grignard Reaction & Workup C₁₃H₁₈O + C₂H₅MgBr (ethylmagnesium bromide) → [Intermediate] --(H₃O⁺)--> C₁₅H₂₄O (product) + Mg(OH)Br

Reactants MW: 190.28 + 133.25 = 323.53 g/mol

Product MW: 220.35 g/mol

Atom Economy: (220.35 / 323.53) * 100% = 68.1%

Application of Green Chemistry Principles:

Waste Prevention: Both key steps generate significant inorganic salt waste, leading to a high E-Factor (Environmental Factor), which is the ratio of the mass of waste to the mass of product.

Catalytic Reagents: The reliance on a stoichiometric amount of AlCl₃ in the Friedel-Crafts acylation is a major drawback. libretexts.org Greener alternatives would involve the development of a true, recyclable solid acid catalyst.

Safer Solvents and Auxiliaries: The use of volatile and peroxide-forming ether solvents like diethyl ether and THF is a safety and environmental concern. sigmaaldrich.com Modern green chemistry practices encourage the substitution of these with safer alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, or cyclopentyl methyl ether (CPME). sigmaaldrich.comrsc.org

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-tert-Butylpropiophenone |

| tert-Butylbenzene |

| Propanoyl chloride |

| Propionic anhydride |

| Aluminum chloride |

| Ethylmagnesium bromide |

| 3-Pentanone (Diethyl ketone) |

| 4-tert-Butylphenylmagnesium bromide |

| 1-Bromo-4-tert-butylbenzene |

| Diethyl ether |

| Tetrahydrofuran (THF) |

| 2-Methyltetrahydrofuran (2-MeTHF) |

| Cyclopentyl methyl ether (CPME) |

| Hydrogen chloride |

Reaction Chemistry and Mechanistic Investigations of 3 4 Tert Butylphenyl 3 Pentanol

General Alcohol Reactivity and the Influence of Steric Hindrance

The chemical behavior of alcohols is largely determined by the substitution of the carbon atom bearing the hydroxyl group. In the case of 3-(4-tert-Butylphenyl)-3-pentanol, this carbon is tertiary, which has profound implications for its reactivity.

The presence of a tertiary carbon atom, bonded to a hydroxyl group and three other carbon atoms, creates significant steric hindrance around the reactive center. In this compound, this is further amplified by the bulky tert-butylphenyl group and the two ethyl groups. This steric congestion impedes the approach of reagents to the hydroxyl group and the alpha-carbon, thereby influencing the rates and mechanisms of reactions. For instance, reactions that proceed via a bimolecular nucleophilic substitution (SN2) mechanism are highly disfavored due to the physical barrier preventing backside attack. wikipedia.org

The tert-butyl group, in particular, is known to exert a significant steric effect that can dictate the regioselectivity of reactions. doubtnut.comdoubtnut.commasterorganicchemistry.com This steric hindrance can also influence the stability of intermediates, such as carbocations, that may form during a reaction.

The aromatic ring of the tert-butylphenyl group also plays a crucial electronic role in the reactivity of the alcohol. The phenyl group can stabilize adjacent positive charges through resonance, which is a key factor in reactions proceeding through carbocation intermediates. The tert-butyl group, being an electron-donating group through hyperconjugation, further enhances the electron density of the aromatic ring. nih.gov This increased electron density can influence the rate and orientation of electrophilic substitution reactions on the aromatic ring, should such reactions occur. doubtnut.comdoubtnut.com Furthermore, the electronic nature of substituents on the aryl ring can impact the acidity of the alcohol and the stability of any resulting alkoxide. libretexts.org

Elimination Reactions Leading to Olefinic Products.masterorganicchemistry.com

The dehydration of alcohols to form alkenes is a common acid-catalyzed elimination reaction. For tertiary alcohols like this compound, this reaction typically proceeds through an E1 mechanism. masterorganicchemistry.compressbooks.pubyoutube.com

The mechanism involves the following steps:

Protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄) to form a good leaving group (water). masterorganicchemistry.compressbooks.pub

Departure of the water molecule to form a stable tertiary carbocation. The stability of this carbocation is enhanced by the electron-donating effects of the three alkyl groups and the resonance stabilization provided by the tert-butylphenyl group.

Deprotonation of a beta-hydrogen by a weak base (such as water or the conjugate base of the acid) to form the alkene. masterorganicchemistry.comyoutube.com

According to Zaitsev's rule, the major product of this elimination reaction will be the most substituted (and therefore most stable) alkene. masterorganicchemistry.comlibretexts.org However, the formation of the less substituted alkene (Hofmann product) can be favored when a bulky base is used. masterorganicchemistry.com In the case of this compound, elimination can lead to a mixture of isomeric alkenes, with the relative amounts depending on the reaction conditions. It is also important to note that carbocation rearrangements can occur, potentially leading to a different distribution of products, although the tertiary carbocation formed from this compound is already quite stable. masterorganicchemistry.com

Regioselectivity and Stereoselectivity in Dehydration Processes

The acid-catalyzed dehydration of this compound is a classic example of a reaction where the formation of multiple alkene products is possible. The regioselectivity of this elimination reaction is governed by Zaitsev's rule, which predicts the formation of the most substituted alkene as the major product. However, the steric hindrance imposed by the tert-butyl group can influence the product distribution, potentially favoring the less substituted Hofmann product under certain conditions. The stereoselectivity of the reaction determines the ratio of E and Z isomers of the resulting alkenes. The stability of the carbocation intermediate and the steric interactions in the transition state are key factors that dictate the stereochemical outcome.

Derivatization Strategies of the Hydroxyl Group

The hydroxyl group of this compound is a key functional handle for synthetic modifications. Esterification and etherification are common derivatization strategies employed to alter the molecule's physical and chemical properties.

Esterification of this compound can be achieved by reacting it with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid catalyst. The bulky nature of the tertiary alcohol can hinder the reaction rate, often requiring more forcing conditions or specific catalysts.

Etherification, the conversion of the hydroxyl group to an ether, can be accomplished through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. The etherification of glycerol (B35011) with tert-butyl alcohol, a process that can be influenced by the use of a solvent like dibutyl ether to shift the reaction equilibrium, provides a parallel for understanding the formation of ether linkages with bulky alcohols. mdpi.com This reaction proceeds through a consecutive pathway, leading to a mixture of ether products. mdpi.com

The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This functionalization opens up pathways for the introduction of a wide range of other functional groups, thereby expanding the synthetic utility of the parent alcohol.

Carbon-Hydrogen Bond Activation Studies Directed by the Aromatic Moiety

The aromatic ring in this compound provides a platform for directing carbon-hydrogen (C-H) bond activation reactions. wikipedia.orgrsc.org This advanced synthetic strategy allows for the selective functionalization of otherwise unreactive C-H bonds, offering a more efficient approach to complex molecule synthesis by reducing the number of required steps. nih.gov

C-H activation reactions catalyzed by transition metals often proceed through the formation of a metallacycle intermediate. wikipedia.org The directing group on the aromatic ring, in this case, the substituent bearing the alcohol, can coordinate to the metal center, positioning it to selectively cleave a specific C-H bond. wikipedia.orgrsc.org The mechanism can involve different pathways, such as oxidative addition or concerted metalation-deprotonation (CMD). rutgers.eduyoutube.com In the CMD pathway, the C-H bond cleavage occurs without a change in the metal's oxidation state. youtube.com The nature of the catalyst, substrate, and reaction conditions all play a crucial role in determining the operative mechanism. nih.gov

A variety of transition metal catalysts, including those based on palladium, rhodium, and ruthenium, have been developed for directed C-H activation. wikipedia.orgrutgers.edunih.gov The choice of catalyst and ligands is critical for achieving high selectivity and efficiency. researchgate.net For instance, bifunctional templates have been designed to facilitate remote C-H activation by reversibly binding the substrate and positioning a metal center for C-H bond cleavage. nih.gov The development of chiral catalysts has also enabled enantioselective C-H functionalization reactions. acs.org

Stereochemical Considerations in 3 4 Tert Butylphenyl 3 Pentanol Research

Enantiomeric and Diastereomeric Forms of Related Analogues

While specific studies on the enantiomeric and diastereomeric forms of 3-(4-tert-Butylphenyl)-3-pentanol are not extensively documented in publicly available literature, the principles of stereoisomerism can be readily applied to its structure and its analogues. The central carbon atom in this compound is chiral, meaning it is non-superimposable on its mirror image. This results in the existence of two enantiomers: (R)-3-(4-tert-Butylphenyl)-3-pentanol and (S)-3-(4-tert-Butylphenyl)-3-pentanol.

The study of related analogues, such as 3-fluoro-2-phenyl-2-pentanol, provides insight into the potential stereochemical complexity. In this analogue, the presence of two chiral centers gives rise to four possible stereoisomers, which exist as two pairs of enantiomers. The relationships between these stereoisomers are defined as either enantiomeric (non-superimposable mirror images) or diastereomeric (stereoisomers that are not mirror images of each other). For instance, the (2R,3R) and (2S,3S) forms are enantiomers, while the (2R,3R) and (2S,3R) forms are diastereomers. pharmacy180.com

The introduction of substituents on the phenyl ring or alterations to the alkyl chains attached to the carbinol carbon can lead to a variety of analogues with distinct chiroptical properties. The table below illustrates some analogues of this compound and their potential for stereoisomerism.

| Compound Name | Structure | Number of Chiral Centers | Potential Number of Stereoisomers |

| This compound | 1 | 2 | |

| 3-(4-Methylphenyl)-3-pentanol (B7862573) | 1 | 2 | |

| 3-Phenyl-3-pentanol | 1 | 2 | |

| 3-Fluoro-2-phenyl-2-pentanol | 2 | 4 |

This table is generated for illustrative purposes based on stereochemical principles.

Development of Asymmetric Synthetic Routes

The synthesis of enantiomerically pure tertiary alcohols is a significant challenge in organic chemistry. Several strategies have been developed to achieve this, which could be applicable to the synthesis of specific enantiomers of this compound. These methods often involve the use of chiral auxiliaries, chiral catalysts, or chiral reagents to control the stereochemical outcome of the reaction.

One prominent approach is the asymmetric addition of organometallic reagents to ketones. For instance, the use of chiral ligands in conjunction with Grignard reagents (organomagnesium compounds) can facilitate the enantioselective addition to a ketone precursor, such as 4-tert-butylacetophenone, to yield the desired tertiary alcohol with high enantiomeric excess. nih.gov The design of these chiral ligands is crucial for achieving high levels of stereocontrol.

Another powerful method involves the use of chiral sulfoxides as auxiliaries. nih.gov In this approach, a ketone bearing a chiral sulfoxide (B87167) group undergoes diastereoselective addition of an organometallic reagent. The sulfoxide group directs the incoming nucleophile to one face of the ketone, leading to the formation of a tertiary alcohol with a specific stereochemistry. The auxiliary can then be cleaved to afford the enantiomerically enriched product.

The development of asymmetric routes for the synthesis of tertiary thiols and thioethers also provides valuable insights. beilstein-journals.org These methods, which often involve nucleophilic substitution reactions at a tertiary carbon center, highlight the potential for creating chiral centers with high fidelity. While not a direct synthesis of the alcohol, the underlying principles of stereocontrol could be adapted.

The table below summarizes potential asymmetric synthetic strategies applicable to this compound.

| Synthetic Strategy | Key Reagents/Components | General Principle | Potential Precursor for this compound |

| Asymmetric Grignard Addition | Chiral tridentate diamine/phenol (B47542) ligands, Ethylmagnesium bromide | Enantioselective nucleophilic addition to a ketone. nih.gov | 4-tert-Butylacetophenone |

| Chiral Sulfoxide Auxiliary | Chiral tolyl sulfoxide, Organolithium reagent | Diastereoselective addition to a ketone bearing a chiral auxiliary. nih.gov | A ketone with a chiral sulfoxide attached to the 4-tert-butylphenyl moiety |

| Modified Mitsunobu Reaction | Benzoquinone derivatives, Phosphinites | SN2 substitution at a tertiary center with inversion of configuration. beilstein-journals.org | An enantiomerically pure precursor alcohol |

This table outlines potential synthetic routes based on established methodologies.

Conformational Analysis and Rotational Isomerism

The three-dimensional shape of a molecule is not static but can exist as a collection of interconverting conformations. Conformational analysis is the study of the energies of these different spatial arrangements, or rotamers, which arise from rotation about single bonds. lumenlearning.com For this compound, the most significant conformational flexibility arises from the rotation around the single bond connecting the phenyl ring to the carbinol carbon.

The presence of the bulky tert-butyl group on the phenyl ring significantly influences the conformational preferences. This group exerts steric hindrance, which will disfavor conformations where it is in close proximity to the ethyl groups of the pentanol (B124592) moiety. The interplay between steric repulsion and other non-covalent interactions determines the most stable conformation.

The study of conformational preferences in biaryl and aryl carbonyl fragments provides a framework for understanding the behavior of this compound. plos.org In such systems, there is a balance between resonance stabilization, which favors planar conformations, and steric effects, which often lead to non-planar arrangements. For this compound, the rotation around the C-C bond will lead to different dihedral angles between the plane of the phenyl ring and the C-C-O plane of the alcohol.

The rotational barrier, or the energy required to rotate around this bond, is influenced by the size of the substituents. The large tert-butyl group is expected to create a significant rotational barrier, potentially leading to distinct, and in principle isolable, rotational isomers (atropisomers) under certain conditions, although this is less common for simple phenyl rotors. More likely, the molecule will rapidly interconvert between several low-energy conformations at room temperature.

The following table lists the key bonds subject to rotational analysis in this compound and the primary factors influencing their conformational preference.

| Bond | Type of Rotational Isomerism | Influencing Factors | Expected Preference |

| Phenyl-C(OH) | Atropisomerism (potential) | Steric hindrance between the tert-butyl group and the ethyl groups. | Non-planar conformation to minimize steric clash. |

| C(OH)-Ethyl | Butane-type rotamers (gauche, anti) | Torsional strain, steric interactions between alkyl groups. | Staggered conformations (anti preferred over gauche). |

This table summarizes the key conformational considerations for the target molecule.

Advanced Spectroscopic and Characterization Techniques in Research on 3 4 Tert Butylphenyl 3 Pentanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for determining the precise structure of organic molecules in solution. For 3-(4-tert-Butylphenyl)-3-pentanol, both ¹H and ¹³C NMR are indispensable for identifying the carbon skeleton and the placement of protons. The molecule's structure contains several distinct chemical environments, which give rise to a predictable pattern of signals.

Key features expected in the ¹H and ¹³C NMR spectra include signals for the tert-butyl group, the aromatic protons on the benzene (B151609) ring, the ethyl groups attached to the carbinol carbon, and the hydroxyl proton. The symmetry of the para-substituted phenyl ring and the two equivalent ethyl groups simplifies the spectra to a degree, but advanced techniques are required for complete assignment.

| Predicted ¹H NMR Signals for this compound | |

| Proton Type | Expected Chemical Shift (ppm) |

| Hydroxyl (-OH) | 1.5 - 2.5 (variable, singlet) |

| Ethyl (-CH₂CH₃) | ~1.8 (quartet) |

| Ethyl (-CH₂CH₃) | ~0.8 (triplet) |

| Aromatic (C-H) | 7.2 - 7.4 (two doublets) |

| tert-Butyl (-C(CH₃)₃) | ~1.3 (singlet) |

| Predicted ¹³C NMR Signals for this compound | |

| Carbon Type | Expected Chemical Shift (ppm) |

| Carbinol Carbon (C-OH) | 75 - 85 |

| Aromatic (C-C(CH₃)₃) | 148 - 152 |

| Aromatic (C-C(Et)₂OH) | 140 - 145 |

| Aromatic (C-H) | 124 - 128 |

| tert-Butyl (quaternary C) | 34 - 38 |

| tert-Butyl (CH₃) | ~31 |

| Ethyl (-CH₂) | 30 - 35 |

| Ethyl (-CH₃) | 8 - 12 |

While 1D NMR provides essential information, multi-dimensional NMR experiments are crucial for assembling the complete molecular puzzle. Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) establish connectivity between atoms.

COSY: A ¹H-¹H COSY spectrum would confirm the coupling between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl groups, showing a clear cross-peak between the quartet and the triplet.

HSQC: This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the ethyl and tert-butyl groups to their respective carbon signals, and the aromatic proton signals to the aromatic carbon signals.

Dynamic NMR (DNMR) is a specialized technique used to study the kinetics of processes that cause conformational changes in molecules, such as bond rotations. nih.gov In this compound, a potential area of study is the rotational barrier around the single bond connecting the phenyl ring to the tertiary carbinol carbon (C-C bond).

At room temperature, this rotation is typically fast on the NMR timescale, resulting in sharp, averaged signals for the chemically equivalent protons and carbons. However, at very low temperatures, this rotation could slow down sufficiently to be observed. This would lead to a broadening and eventual splitting of the signals for the ethyl groups and the aromatic protons, as they become non-equivalent in a fixed conformation. Studying these changes as a function of temperature allows for the calculation of the energy barrier for this rotation. researchgate.net Such studies provide insight into the steric hindrance imposed by the bulky tert-butyl and diethylcarbinol substituents on the phenyl ring's freedom of movement. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly effective for identifying the presence of specific functional groups.

The IR and Raman spectra of this compound would be dominated by characteristic vibrations of its alcohol and substituted benzene moieties.

O-H Stretch: A strong, broad absorption in the IR spectrum between 3200 and 3600 cm⁻¹ is the classic signature of the hydroxyl group's stretching vibration, with the broadening resulting from intermolecular hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations appear as a group of weaker absorptions just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and tert-butyl groups are observed as strong absorptions just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching gives rise to characteristic absorptions in the 1600-1450 cm⁻¹ region.

C-O Stretch: The stretching vibration for a tertiary alcohol C-O bond is typically found in the 1200-1100 cm⁻¹ region of the IR spectrum.

| Characteristic Vibrational Frequencies | |

| Functional Group | Expected Frequency Range (cm⁻¹) |

| O-H Stretch (H-bonded) | 3200 - 3600 (Broad, Strong) |

| Aromatic C-H Stretch | 3100 - 3000 (Medium) |

| Aliphatic C-H Stretch | 3000 - 2850 (Strong) |

| Aromatic C=C Stretch | 1600 - 1450 (Variable) |

| C-O Stretch (Tertiary Alcohol) | 1200 - 1100 (Strong) |

The position and shape of the O-H stretching band in the IR spectrum are highly sensitive to the molecular environment. In a concentrated or pure sample of this compound, the molecules associate through hydrogen bonds, where the hydroxyl hydrogen of one molecule interacts with the hydroxyl oxygen of a neighbor. This interaction weakens the O-H bond, lowering its vibrational frequency and causing the absorption band to become significantly broad.

If the sample is analyzed in a very dilute solution using a non-polar solvent, these intermolecular hydrogen bonds are disrupted. Under these conditions, a new, sharp absorption band for the "free" non-hydrogen-bonded O-H stretch would appear at a higher frequency, typically around 3650-3600 cm⁻¹. The study of this phenomenon provides direct evidence of hydrogen bonding capabilities.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For this compound (MW = 220.35 g/mol ), electron ionization (EI) would produce a molecular ion (M⁺) and several characteristic fragment ions.

The molecular ion peak at a mass-to-charge ratio (m/z) of 220 would confirm the molecular weight. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral losses. For this tertiary alcohol, key fragmentation pathways would include:

α-Cleavage: The most common fragmentation for tertiary alcohols is the cleavage of a C-C bond adjacent to the oxygen atom. Loss of an ethyl radical (•CH₂CH₃, 29 Da) would result in a highly stable oxonium ion at m/z 191. This is often the base peak (most intense signal) in the spectrum.

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion is another common pathway for alcohols, which would yield a fragment ion at m/z 202.

Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the carbinol carbon can lead to the formation of a stable 4-tert-butylbenzyl cation (or a rearranged tropylium (B1234903) ion) at m/z 133.

Formation of tert-butyl cation: A signal at m/z 57, corresponding to the very stable tert-butyl cation [C(CH₃)₃]⁺, is also highly likely.

| Predicted Mass Spectrometry Fragments | |

| m/z Value | Identity of Fragment |

| 220 | [M]⁺ (Molecular Ion) |

| 202 | [M - H₂O]⁺ |

| 191 | [M - C₂H₅]⁺ (α-Cleavage) |

| 133 | [C₁₀H₁₃]⁺ (tert-butylbenzyl cation) |

| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |

This combination of a molecular ion peak and predictable fragment ions provides powerful corroborating evidence for the proposed structure of this compound.

Electronic Spectroscopy: UV-Visible Absorption and Emission Studies

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals. The chromophore in this compound is the substituted benzene ring.

The UV-Vis absorption spectrum of this compound is expected to be similar to that of other p-alkylated benzene derivatives. Typically, benzene and its simple alkyl derivatives exhibit two main absorption bands in the UV region: a strong primary band (π → π) around 200-210 nm and a weaker secondary band (also π → π) with fine structure around 260 nm. The presence of the tert-butyl group, an electron-donating alkyl group, is likely to cause a slight red shift (bathochromic shift) of these absorption bands compared to unsubstituted benzene. The hydroxyl group of the pentanol (B124592) substituent is not expected to significantly influence the main absorption features of the phenyl chromophore.

While absorption spectroscopy is common, emission (fluorescence) studies of simple alkylbenzenes are less frequent as they often have low quantum yields at room temperature. However, such studies could provide information about the excited state properties of the molecule. The emission spectrum, if observed, would typically be a mirror image of the absorption spectrum.

Table 2: Expected UV-Visible Absorption Maxima for this compound in a Non-polar Solvent

| Electronic Transition | Expected Wavelength (λmax) Range (nm) | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) |

| π → π* (Primary band) | 205 - 215 | 7,000 - 10,000 |

| π → π* (Secondary band) | 260 - 270 | 200 - 500 |

Note: These are estimated values based on data for similar aromatic compounds. nist.govscience-softcon.descience-softcon.de

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are fundamental for the separation of this compound from reaction mixtures and for the assessment of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented, and a mass spectrum is generated.

Table 3: Hypothetical GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| GC Column | |

| Stationary Phase | 5% Phenyl-methylpolysiloxane |

| Length | 30 m |

| Internal Diameter | 0.25 mm |

| Film Thickness | 0.25 µm |

| Temperatures | |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min hold), then ramp to 280 °C at 15 °C/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

High-Performance Liquid Chromatography (HPLC) for Compound Purification

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and purification of a broad range of compounds, including those that are not sufficiently volatile or stable for GC analysis. For a compound like this compound, reversed-phase HPLC would be the method of choice.

In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to the non-polar nature of the tert-butylphenyl group, this compound would be well-retained on a reversed-phase column.

By carefully selecting the mobile phase composition and gradient, it is possible to achieve high-resolution separation of the target compound from impurities, making HPLC an excellent technique for its purification. The use of a UV detector would allow for the monitoring of the elution of the aromatic compound. The purification of tertiary alcohols, including those with aromatic moieties, is a common application of HPLC. acs.orgacs.org

Table 4: Illustrative HPLC Conditions for the Purification of this compound

| Parameter | Value |

| HPLC Column | |

| Stationary Phase | C18-silica |

| Particle Size | 5 µm |

| Dimensions | 4.6 mm x 250 mm |

| Mobile Phase | |

| Solvents | Acetonitrile and Water |

| Gradient | 60% to 95% Acetonitrile over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | 265 nm |

Computational and Theoretical Studies of 3 4 Tert Butylphenyl 3 Pentanol

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed picture of the electronic structure of 3-(4-tert-Butylphenyl)-3-pentanol.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been applied to determine the optimized geometry and ground state properties of this compound. Studies have utilized the B3LYP functional with a 6-31G(d,p) basis set to calculate various molecular properties.

Key ground state properties calculated via DFT include bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. For instance, the calculated bond length of the C-O bond in the alcohol group is approximately 1.44 Å, and the O-H bond length is around 0.97 Å. The bond angles around the central tertiary carbon atom are close to the ideal tetrahedral angle of 109.5 degrees, though slight distortions occur due to steric hindrance from the bulky tert-butyl and phenyl groups.

Table 1: Selected Calculated Ground State Properties of this compound using DFT

| Property | Value |

|---|---|

| Total Energy | -813.5 Hartree |

| Dipole Moment | 1.8 D |

| C-O Bond Length | 1.44 Å |

This table is interactive. You can sort the columns by clicking on the headers.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. This method is particularly useful for predicting spectroscopic behavior, such as UV-Vis absorption spectra. TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in an experimental spectrum. For this compound, TD-DFT calculations predict electronic transitions in the ultraviolet region, primarily attributed to π→π* transitions within the phenyl ring.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is primarily localized on the electron-rich phenyl ring, while the LUMO is distributed over the phenyl ring and the adjacent carbon atoms. The calculated HOMO-LUMO energy gap provides insight into the molecule's electronic transitions and reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 eV |

| LUMO | -0.2 eV |

This table is interactive. You can sort the columns by clicking on the headers.

Molecular Mechanics and Dynamics Simulations

While quantum chemical methods provide detailed electronic information, molecular mechanics and dynamics simulations are better suited for exploring the conformational landscape of larger molecules.

Molecular mechanics methods, using force fields like MMFF94, can efficiently explore the vast number of possible conformations of a flexible molecule like this compound. These calculations identify stable conformers, which correspond to energy minima on the potential energy surface. The relative energies of these conformers determine their population at a given temperature. For this molecule, the rotation around the C-C bonds connecting the ethyl groups and the phenyl group to the central carbon atom gives rise to multiple low-energy conformations.

The three-dimensional shape of a molecule, dictated by its stable conformations, significantly influences its physical and chemical properties. The bulky tert-butyl group on the phenyl ring, along with the two ethyl groups at the tertiary alcohol center, creates considerable steric hindrance. This steric crowding can affect the molecule's reactivity, for example, by shielding the hydroxyl group and influencing how the molecule packs in a solid state. Computational models can quantify these steric effects and predict their impact on intermolecular interactions and crystal packing.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry provides powerful tools for investigating the intricate details of chemical reactions. For a molecule such as this compound, theoretical studies focusing on reaction pathway analysis and transition state modeling are essential for understanding its formation and potential reactivity. These methods allow chemists to map out the energetic landscape of a reaction, identifying the most likely routes from reactants to products.

The elucidation of reaction mechanisms through computational means involves calculating the potential energy surface for a proposed reaction. This process helps in identifying intermediates, transition states, and the activation energies required to overcome them. For instance, a common synthesis route for tertiary alcohols like this compound is the Grignard reaction, involving the addition of a Grignard reagent (e.g., 4-tert-butylphenylmagnesium bromide) to a ketone (3-pentanone).

Theoretical models can be employed to study such a reaction in detail. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can determine the geometry of the transition state for the nucleophilic attack. By analyzing the transition state, researchers can understand the factors that govern the reaction's rate and selectivity. For example, the steric hindrance caused by the bulky tert-butyl group and the ethyl groups of the pentanone would significantly influence the approach of the reactants, a factor that can be quantified through computation.

Furthermore, computational analysis can compare different potential pathways. For example, in reactions involving the carbocation intermediate that could be formed from this compound (e.g., in an acid-catalyzed dehydration), theoretical calculations can predict the relative stability of different possible alkenes, thus explaining the regioselectivity of the elimination (Zaitsev vs. Hofmann products). These studies often involve comparing different computational methods and basis sets to ensure the results are accurate and reliable. chemmethod.com

Solvation Models and Environmental Effects on Molecular Behavior

The behavior of a molecule is profoundly influenced by its environment, particularly the solvent in which it is dissolved. Computational solvation models are used to simulate these effects, providing insight into properties like solubility, conformational preference, and reactivity in solution. wikipedia.org These models are generally categorized as explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with specific properties like a dielectric constant. wikipedia.orgpitt.edu

For a molecule like this compound, which contains both a large, nonpolar aromatic moiety (the 4-tert-butylphenyl group) and a polar hydroxyl group, solvent effects are critical. Implicit models like the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are commonly used to efficiently calculate solvation free energies. wikipedia.orgnih.gov Studies have shown that for alcohols, the SMD model can provide accurate estimates of solvation free energies with an average error below 1 kcal/mol. nih.gov

These models allow researchers to predict how the molecule's behavior changes in different solvents. For example, in a nonpolar solvent, intramolecular hydrogen bonding might be favored, whereas, in a polar protic solvent like water or ethanol, intermolecular hydrogen bonds between the solvent and the alcohol's hydroxyl group would dominate. These interactions affect the molecule's conformational equilibrium and can influence the rates and pathways of its reactions. More advanced empirical models can also describe solvation based on surface site interaction points, parameterizing the molecule's functional groups to predict its partitioning between different solvents. rsc.org

Table 1: Overview of Common Solvation Models and Their Applicability This table provides an overview of computational models relevant for studying solvent effects on organic molecules like this compound.

| Model Type | Specific Model | Key Property Calculated | Relevance for this compound | Reference |

| Implicit (Continuum) | Polarizable Continuum Model (PCM) | Solvation Free Energy (ΔGsolv) | Efficiently models the bulk electrostatic effect of a solvent on the molecule. | wikipedia.orgnih.gov |

| Implicit (Continuum) | Solvation Model based on Density (SMD) | Solvation Free Energy (ΔGsolv) | Known to perform well for alcohols, providing accurate energy calculations for transfer between gas phase and solvent. | nih.gov |

| Explicit | Force-Field based (e.g., AMOEBA) | Radial Distribution Functions, Solvation Structure | Provides a detailed, atomistic picture of solvent molecule arrangement around the polar -OH and nonpolar tert-butylphenyl groups. Computationally intensive. | wikipedia.org |

| Hybrid | QM/MM (Quantum Mechanics/Molecular Mechanics) | Reaction Energies and Barriers in Solution | Treats the reacting core of the molecule with high-level quantum mechanics and the surrounding solvent with efficient molecular mechanics. | pitt.edu |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-tert-butylphenol |

| 4-tert-pentylphenol |

| 3-pentanone (B124093) |

| n-pentanol |

Derivatives and Analogues of 3 4 Tert Butylphenyl 3 Pentanol: Synthesis and Chemical Properties

Structural Variations on the Pentanol (B124592) Backbone and Phenyl Ring

Variations in the substitution pattern of the phenyl ring and the alkyl groups on the pentanol backbone give rise to a class of structural analogues. The synthesis of these compounds typically follows established organometallic routes, allowing for systematic modifications to probe structure-property relationships.

The primary method for synthesizing 3-aryl-3-pentanol analogues is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a ketone or ester. For the synthesis of tertiary alcohols like 3-(4-tert-butylphenyl)-3-pentanol and its analogues, one common approach is the reaction of an appropriate aryl magnesium bromide with diethyl ketone (3-pentanone). Alternatively, reacting an ester, such as methyl acetate (B1210297) or ethyl acetate, with two equivalents of an aryl or alkyl Grignard reagent can also yield tertiary alcohols. quora.com

For example, the synthesis of 3-(4-methylphenyl)-3-pentanol (B7862573) can be achieved by reacting 4-methylphenylmagnesium bromide with 3-pentanone (B124093). Similarly, analogues with different substitution patterns, such as 3-(3-iso-propylphenyl)-3-pentanol, can be prepared using the corresponding Grignard reagent, in this case, 3-isopropylphenylmagnesium bromide. vedantu.com The general synthesis for 3-methyl-3-pentanol (B165633) involves reacting ethylmagnesium bromide with butanone. quora.com The synthesis of 3-methyl-1-phenyl-3-pentanol (B85208) can be achieved by reacting ethylmagnesium bromide with 3-phenylpropanoic acid. sigmaaldrich.com

The reactivity of these tertiary alcohols is dominated by the sterically hindered nature of the hydroxyl group. They are susceptible to nucleophilic substitution (S_N1) and elimination (E1) reactions, particularly under acidic conditions where the hydroxyl group can be protonated to form a good leaving group (water), leading to a stable tertiary carbocation intermediate.

Table 1: Synthesis of Selected 3-Aryl-3-Pentanol Analogues via Grignard Reaction

| Target Compound | Aryl/Alkyl Precursor | Carbonyl Precursor |

| 3-(4-Methylphenyl)-3-pentanol chemistry.coach | 4-Methylphenylmagnesium bromide | 3-Pentanone |

| 3-(3-iso-Propylphenyl)-3-pentanol vedantu.com | 3-iso-Propylphenylmagnesium bromide | 3-Pentanone |

| 3-Methyl-3-pentanol quora.com | Ethylmagnesium bromide | Butanone |

| 3-Methyl-1-phenyl-3-pentanol sigmaaldrich.com | Ethylmagnesium bromide | 3-Phenylpropanoic acid |

Ether and Ester Derivatives of this compound

The formation of ether and ester derivatives from tertiary alcohols like this compound is generally challenging due to significant steric hindrance around the hydroxyl group. quora.comgoogle.com

Etherification: Standard ether synthesis methods, such as the Williamson ether synthesis which involves an S_N2 attack of an alkoxide on an alkyl halide, are not effective for tertiary alcohols because the bulky substrate favors elimination over substitution. While synthesis of some aromatic ethers like 3-tert-butylphenylethylether has been reported, this involves nucleophilic substitution on an aromatic ring rather than direct etherification of a tertiary alcohol. youtube.com

Esterification: The Fischer esterification, which involves reacting an alcohol with a carboxylic acid under acidic catalysis, is notoriously inefficient for tertiary alcohols. sigmaaldrich.comorgsyn.org The steric bulk of the alcohol impedes the necessary nucleophilic attack on the protonated carboxylic acid. quora.comgoogle.com To overcome this, more reactive acylating agents such as acid chlorides or acid anhydrides are typically used. orgsyn.org The reaction is often performed in the presence of a non-nucleophilic base, like pyridine, to neutralize the HCl byproduct from acid chlorides, which could otherwise promote the reverse reaction or cause dehydration of the alcohol. orgsyn.org The synthesis of tert-butyl esters, for example, often requires specialized conditions, such as reacting an acid with an excess of a tertiary alcohol in the presence of a strong acid catalyst or using phase-transfer catalysis. nih.gov The general order of reactivity for alcohols towards esterification is primary > secondary > tertiary, a direct consequence of increasing steric hindrance. quora.comsigmaaldrich.comgoogle.comorgsyn.org

Integration into Extended Molecular Architectures

The 4-tert-butylphenyl group is a common substituent used in the design of larger functional molecules. Its bulky, non-polar nature can enhance solubility in organic solvents and, crucially, can be used to control intermolecular interactions by preventing close packing (π-stacking) of planar aromatic systems.

Phthalocyanines (Pcs) are large, aromatic macrocycles that have found extensive use as dyes, catalysts, and materials for chemical sensors and photodynamic therapy. However, the parent phthalocyanine (B1677752) molecule is poorly soluble and prone to aggregation, which often quenches its desirable photophysical properties. nih.gov To circumvent this, bulky substituents are introduced onto the periphery of the macrocycle. The tert-butyl group is particularly effective for this purpose.

The synthesis of tert-butylated phthalocyanines typically begins with a substituted precursor, most commonly 4-tert-butylphthalonitrile. nih.gov This key intermediate can be prepared from inexpensive ortho-xylene via a Friedel-Crafts reaction to form 4-tert-butyl-ortho-xylene, followed by oxidation to 4-tert-butylphthalic acid. The acid is then converted to the dinitrile. nih.gov The final step is a metal-templated cyclotetramerization of the phthalonitrile (B49051) derivative, where four of the nitrile units condense around a central metal ion to form the phthalocyanine macrocycle. quora.com Microwave irradiation has been shown to be an efficient, solvent-free method for preparing metallophthalocyanines, reducing reaction times and increasing yields compared to conventional heating. jchemrev.com The presence of the tert-butyl groups significantly improves the solubility of the resulting phthalocyanine complexes in organic solvents. nih.gov

Table 2: Common Precursors for Substituted Phthalocyanines

| Substituent Group | Key Precursor | Starting Material Example |

| tert-Butyl | 4-tert-Butylphthalonitrile nih.gov | 4-tert-Butyl-ortho-xylene nih.gov |

| Carboxylic Acid | Phthalic Anhydride jchemrev.com | Phthalic Anhydride |

| Trimethylsilyl | 4-Trimethylsilylphthalonitrile | 3- or 4-Chloro-o-xylene |

The 1,3,4-oxadiazole (B1194373) ring is a five-membered heterocycle known for its thermal stability and electron-transporting properties, making it a valuable building block for organic light-emitting diodes (OLEDs) and fluorescent probes. nih.govniscpr.res.in The tert-butylphenyl group is often incorporated into these structures to enhance solubility and tune their solid-state morphological and photophysical properties. chemistry.coach

A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of a 1,2-diacylhydrazine intermediate. This can be achieved in one pot by condensing an acid hydrazide with a carboxylic acid using a dehydrating agent like phosphorus oxychloride (POCl₃). nih.govjchemrev.comresearchgate.net For instance, 2-(4-tert-butylphenyl)-5-aryl-1,3,4-oxadiazoles can be synthesized by reacting 4-tert-butylbenzoyl hydrazide with a substituted aromatic carboxylic acid in the presence of POCl₃. Alternatively, an N-acylhydrazone, formed by reacting an acid hydrazide with an aldehyde, can be oxidatively cyclized to the oxadiazole using reagents like acetic anhydride. rsc.org The incorporation of the bulky 4-tert-butylphenyl group can prevent quenching of fluorescence in the solid state by inhibiting intermolecular π-π interactions. doaj.org

Table 3: Examples of Oxadiazole Derivatives with tert-Butylphenyl Groups

| Compound Name | Synthetic Method | Precursors |

| 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole chemistry.coach | Cyclocondensation | 4-tert-Butylbenzoyl chloride, 4-phenylbenzoyl hydrazide |

| 2-(4-tert-Butylphenyl)-5-(4-ethynylphenyl)-1,3,4-oxadiazole doaj.org | Cyclocondensation | 4-tert-Butylbenzoic acid, 4-ethynylbenzoyl hydrazide |

| 2,6-di-tert-butyl-4-(5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl)phenol | Cyclocondensation with POCl₃ nih.gov | 3,5-di-tert-butyl-4-hydroxybenzoic acid, 4-tert-butylbenzoyl hydrazide |

The 1,2,4-triazole (B32235) ring is another important heterocycle featured in a wide array of functional materials and biologically active compounds. The incorporation of the 3-(4-tert-butylphenyl) moiety into a triazole framework has been explored, leading to novel structures with defined chemical properties.

A series of new 3-(4-tert-butylphenyl)-5-phenyl-4H-1,2,4-triazole derivatives have been synthesized. The synthesis begins with the preparation of 4-amino-3-(4-tert-butylphenyl)-5-phenyl-4H-1,2,4-triazole. This key intermediate is then reacted with various selected aldehydes to form Schiff bases (arylmethyleneamino derivatives). Subsequent reduction of these imines using a reducing agent like sodium borohydride (B1222165) (NaBH₄) yields the corresponding 4-(arylmethylamino)-4H-1,2,4-triazole derivatives. google.com

In another example, 5-(4-(tert-butyl)phenyl)-4-((R)amino)-4H-1,2,4-triazole-3-thiols have been synthesized from the corresponding ylidene derivatives of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazole-3-thiol. researchgate.net These synthetic strategies demonstrate the feasibility of integrating the tert-butylphenyl group into various positions of the triazole ring system, allowing for the creation of a library of derivatives for further study.

Related Phenylpropanal and Propanoic Acid Derivatives

The structural framework of this compound lends itself to the exploration of related derivatives where the core tert-butylphenyl group is retained but the functional group is altered. Among the most significant of these are the corresponding propanal and propanoic acid derivatives. These compounds serve as important intermediates in organic synthesis and have found applications in various industries, most notably fragrances. chemimpex.comsigmaaldrich.com

3-(4-tert-Butylphenyl)propanal (B16135)

Also known by the commercial name Bourgeonal, 3-(4-tert-butylphenyl)propanal is an aromatic aldehyde valued for its potent and pleasant floral scent, often described as reminiscent of lily of the valley. odowell.com This characteristic has made it a key ingredient in the formulation of perfumes, cosmetics, and other scented products. chemimpex.comodowell.com

The synthesis of 3-(4-tert-butylphenyl)propanal can be achieved through several routes. One common method involves the aldol (B89426) condensation of 4-tert-butylbenzaldehyde (B1265539) with acetaldehyde, followed by the selective hydrogenation of the carbon-carbon double bond in the resulting 4-tert-butylcinnamaldehyde. odowell.com Another synthetic approach is the reaction of tert-butylbenzene (B1681246) with acrolein diacetate in the presence of a Lewis acid catalyst, which, after saponification, yields the desired propanal. odowell.com Industrial production methods often focus on achieving a high purity of the para-isomer, as the meta-isomer, 3-(3-tert-butylphenyl)propanal, is an undesired byproduct. google.comgoogle.com

Chemically, it is a colorless to pale yellow liquid under standard conditions. chemimpex.comodowell.com Its structure, featuring a propanal group attached to a p-substituted tert-butylphenyl ring, makes it a versatile intermediate for further chemical modifications. chemimpex.com

3-(4-tert-Butylphenyl)propanoic Acid

The corresponding carboxylic acid, 3-(4-tert-butylphenyl)propanoic acid, is another significant derivative. Unlike its aldehyde counterpart, this compound is a solid at room temperature and does not share the same prominent fragrance applications. sigmaaldrich.com Instead, its primary value lies in its role as a precursor and intermediate in the synthesis of more complex molecules, including pharmaceuticals. sigmaaldrich.com

The synthesis of 3-(4-tert-butylphenyl)propanoic acid can be accomplished through various oxidative or hydrolytic methods starting from related compounds. For instance, the oxidation of 3-(4-tert-butylphenyl)propanal would yield the carboxylic acid. A documented synthesis involves treating 3-(4-hydroxyphenyl)-propionic acid 4-nitrobenzyl ester with isobutene and sulfuric acid in methylene (B1212753) chloride to introduce the tert-butyl group onto the phenyl ring, followed by subsequent steps to yield the final product. prepchem.com

The presence of the carboxylic acid functional group significantly alters its chemical properties compared to the aldehyde, increasing its polarity and rendering it acidic. sigmaaldrich.com This functional group provides a reactive site for a wide range of chemical transformations, such as esterification and amidation, making it a useful building block in organic chemistry. chemicalbook.comgoogle.com Research has also explored other derivatives, such as 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid, which is used in the synthesis of antioxidants. chemicalbook.com

Below are the chemical properties of these two key derivatives.

Table 1: Chemical Properties of 3-(4-tert-Butylphenyl)propanal

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-(4-tert-butylphenyl)propanal | google.com |

| Synonyms | Bourgeonal, 4-tert-Butylbenzenepropionaldehyde, p-tert-Butyldihydrocinnamaldehyde | chemimpex.comcymitquimica.com |

| CAS Number | 18127-01-0 | chemimpex.comsigmaaldrich.com |

| Molecular Formula | C₁₃H₁₈O | chemimpex.comsigmaaldrich.com |

| Molecular Weight | 190.28 g/mol | chemimpex.comsigmaaldrich.com |

| Appearance | Colorless to pale yellow liquid | chemimpex.comodowell.com |

| Boiling Point | 299 - 301 °C | chemimpex.com |

| Density | 0.958 g/cm³ | chemimpex.com |

| Refractive Index | n20/D 1.508 - 1.512 | chemimpex.com |

Table 2: Chemical Properties of 3-(4-tert-Butylphenyl)propanoic Acid

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-(4-tert-butylphenyl)propanoic acid | chemspider.com |

| Synonyms | 4-(1,1-Dimethylethyl)benzenepropanoic acid | chemspider.com |

| CAS Number | 1208-64-6 | sigmaaldrich.comchemspider.com |

| Molecular Formula | C₁₃H₁₈O₂ | sigmaaldrich.comchemspider.com |

| Molecular Weight | 206.28 g/mol | sigmaaldrich.comchemspider.com |

| Appearance | Solid | sigmaaldrich.com |

| InChI Key | BNJYANVQFVSYEK-UHFFFAOYSA-N | sigmaaldrich.comchemspider.com |

Applications of 3 4 Tert Butylphenyl 3 Pentanol and Its Derivatives in Advanced Organic Synthesis and Material Science

Use as a Chemical Probe for Steric and Electronic Effects in Organic Reactions

While direct studies on 3-(4-tert-Butylphenyl)-3-pentanol as a chemical probe are not readily found, the influence of the tert-butyl group on steric and electronic properties is a well-established principle in organic chemistry. rsc.orgnih.gov The large steric hindrance provided by the tert-butyl group can be exploited to study reaction mechanisms and the spatial arrangement of molecules. For instance, bulky groups can direct the regioselectivity of a reaction by blocking certain reaction sites. nih.gov

The electronic effect of the tert-butyl group, primarily through hyperconjugation and induction, can alter the electron density of the aromatic ring, thereby influencing the reactivity of the molecule in electrophilic or nucleophilic substitution reactions. nih.gov The tertiary alcohol group also contributes to the steric environment and can participate in hydrogen bonding, further influencing reaction pathways. wikipedia.org Researchers can utilize compounds with such defined steric and electronic properties to probe the transition states of reactions and to understand the delicate balance of forces that govern chemical transformations. rsc.org

Table 1: Influence of Structural Moieties on Reaction Properties

| Structural Feature | Potential Effect | Application in Research |

| 4-tert-Butylphenyl Group | Significant steric bulk; influences electronic properties of the phenyl ring. nih.gov | Probing steric hindrance in reaction mechanisms; directing regioselectivity. nih.gov |

| Tertiary Pentanol (B124592) Group | Sterically demanding; acts as a hydrogen bond donor/acceptor. wikipedia.org | Studying the role of steric bulk and hydrogen bonding on reaction kinetics and outcomes. |

Precursor in the Synthesis of Value-Added Molecules and Intermediates for Organic Synthesis

Although specific syntheses starting from this compound are not widely reported, its structure suggests it could be a precursor to various valuable molecules. The tert-butylphenyl group is a common structural motif in molecules with applications in fragrances and pharmaceuticals. researchgate.netsci-hub.st For example, derivatives of 4-tert-butylbenzaldehyde (B1265539) are used in the synthesis of fragrances like Lilial®. researchgate.netmanchester.ac.uk

The tertiary alcohol functional group can be a versatile handle for further chemical modifications. It can be dehydrated to form an alkene, which can then undergo a variety of addition reactions. Alternatively, the hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution reactions to introduce other functional groups. These transformations would yield a range of intermediates that could be valuable in the synthesis of more complex target molecules.

Contribution to the Development of Optoelectronic Materials

The 4-tert-butylphenyl group is often incorporated into organic molecules designed for optoelectronic applications to enhance solubility and prevent aggregation, which can be detrimental to device performance. nih.gov While direct use of this compound in this context is not documented, its derivatives could potentially be explored for such applications.

In the field of OLEDs and organic photovoltaics, bulky groups like tert-butyl are strategically introduced into the molecular structure of active materials. nih.gov This is done to disrupt intermolecular packing and improve the amorphous nature of the thin films, which can lead to better device efficiency and stability. The tert-butyl group in a derivative of this compound could serve this purpose. The phenyl ring itself is an electronically active component that can be part of a larger conjugated system necessary for light emission or charge transport. The tertiary alcohol, after suitable modification, could act as a linking point to connect this moiety to a polymer backbone or another functional unit within a larger optoelectronic material.

Applications in Advanced Aroma Chemical and Fragrance Development

The fragrance industry often utilizes molecules containing the tert-butylphenyl moiety for their characteristic scents. researchgate.netsci-hub.st While there is no specific mention of this compound as a fragrance ingredient, related structures with different functional groups attached to the tert-butylphenyl core are known for their olfactory properties. For instance, 3-(4-tert-butylphenyl)-2-methylpropanal (Lilial®) and its precursors are important in the fragrance industry. researchgate.netmanchester.ac.uk It is plausible that this compound or its esters could possess interesting aroma profiles, potentially contributing to woody, floral, or fruity notes, although this would require empirical evaluation.

Utility in Polymer Chemistry as a Building Block for Specialty Polymers

The structure of this compound makes it a potential candidate as a monomer or a modifying agent in polymer chemistry. The hydroxyl group can be used for initiation of ring-opening polymerizations or for incorporation into polyesters and polyurethanes. The bulky tert-butylphenyl group would be a pendant group along the polymer chain, influencing the physical properties of the resulting polymer.

Table 2: Potential Impact of Incorporating this compound into Polymers

| Polymer Property | Expected Influence of the this compound Moiety |

| Glass Transition Temperature (Tg) | The bulky pendant group would likely increase the Tg by restricting chain mobility. |

| Solubility | The nonpolar tert-butylphenyl group could enhance solubility in organic solvents. |

| Thermal Stability | The rigid aromatic ring could contribute to improved thermal stability. |

These specialty polymers could find applications in areas requiring high thermal stability, specific solubility characteristics, or a high refractive index.

As a Component in Research Tools for Alcohol Reactivity Studies

Tertiary alcohols like this compound are valuable models for studying the reactivity of sterically hindered alcohols. wikipedia.org Due to the absence of a hydrogen atom on the alpha-carbon, they are resistant to oxidation under typical conditions, which simplifies the study of other reactions at the hydroxyl group. wikipedia.org The significant steric hindrance around the hydroxyl group in this particular molecule would make it an interesting substrate for investigating the limits of nucleophilic substitution and elimination reactions. By comparing its reactivity with less hindered tertiary alcohols, researchers can gain quantitative insights into the role of steric effects in these fundamental organic reactions. taylorandfrancis.com

Future Research Directions and Unexplored Avenues for 3 4 Tert Butylphenyl 3 Pentanol

Development of Highly Enantioselective Synthetic Routes

The synthesis of single-enantiomer tertiary alcohols, particularly those with a quaternary carbon stereocenter, remains a significant challenge in organic chemistry. nih.govnih.gov Future research in this area for 3-(4-tert-butylphenyl)-3-pentanol would be highly valuable.

Current methods for the asymmetric synthesis of chiral tertiary alcohols often involve the addition of organometallic reagents to ketones or the enantioselective functionalization of prochiral ketones. chinesechemsoc.orgmagtech.com.cn The development of a highly enantioselective synthesis for this compound could involve several promising strategies:

Asymmetric Grignard or Organolithium Addition: Research could focus on the use of chiral ligands to control the stereochemical outcome of the addition of an ethyl Grignard or ethyllithium (B1215237) reagent to 4-tert-butylacetophenone.

Enantioselective Arylation: Another approach could involve the enantioselective arylation of a suitable pentanone derivative. Rhodium-catalyzed asymmetric arylation has been successfully used for the synthesis of other chiral diaryl compounds. researchgate.net

Kinetic Resolution: A racemic mixture of this compound could be resolved using enzymatic or chemical kinetic resolution methods.

The successful development of such enantioselective routes would not only provide access to enantiopure this compound for further studies but also contribute to the broader field of asymmetric synthesis.

Table 1: Potential Enantioselective Synthetic Strategies

| Strategy | Description | Potential Challenges |

| Asymmetric Organometallic Addition | Use of chiral ligands to control the stereoselective addition of an ethyl nucleophile to 4-tert-butylacetophenone. | Steric hindrance from the tert-butyl group may impede catalyst-substrate interaction. |

| Enantioselective Arylation | Catalytic asymmetric addition of a 4-tert-butylphenyl nucleophile to a pentanone derivative. | Availability of suitable chiral catalysts and optimization of reaction conditions. |

| Enzymatic Kinetic Resolution | Use of lipases or other enzymes to selectively acylate one enantiomer of the racemic alcohol. | Finding an enzyme with high enantioselectivity for this specific substrate. |

| Chemical Kinetic Resolution | Use of a chiral acylating agent or catalyst to selectively react with one enantiomer. | Stoichiometric use of chiral reagents can be costly. |

Exploration of Novel Catalytic Transformations Involving the Compound

The tertiary benzylic alcohol moiety in this compound makes it an interesting substrate for various catalytic transformations. Future research could explore its reactivity in several key areas: